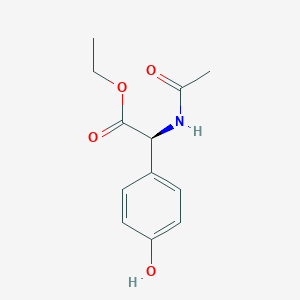
Ac-Phg(4-OH)-OEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-hydroxyphenylglycine ethyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Glycine Derivative: The protected phenylglycine derivative is synthesized through a series of reactions, including amination and acylation.
Esterification: The carboxylic acid group of the glycine derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, N-Acetyl-4-hydroxyphenylglycine ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Acetyl-4-hydroxyphenylglycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
科学研究应用
N-Acetyl-4-hydroxyphenylglycine ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-4-hydroxyphenylglycine ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ethyl ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Acetylphenylglycine ethyl ester: Lacks the hydroxyl group on the phenyl ring.
N-Acetyl-4-methoxyphenylglycine ethyl ester: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N-Acetyl-4-hydroxyphenylglycine ethyl ester is unique due to the presence of the hydroxyl group at the para position on the phenyl ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
ethyl (2S)-2-acetamido-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)11(13-8(2)14)9-4-6-10(15)7-5-9/h4-7,11,15H,3H2,1-2H3,(H,13,14)/t11-/m0/s1 |
InChI 键 |
SXTAOIFRRTYQDL-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)C |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
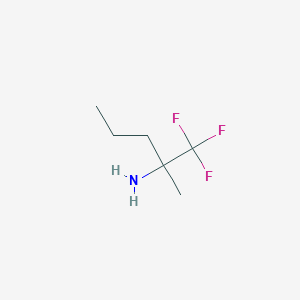
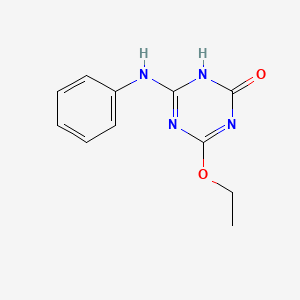
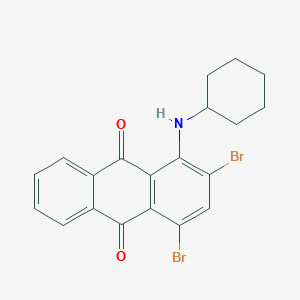
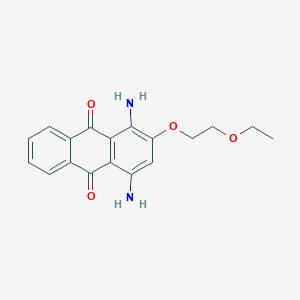

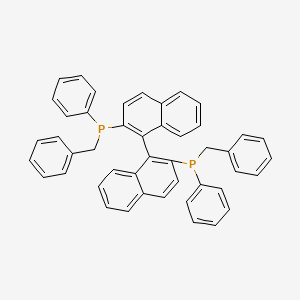
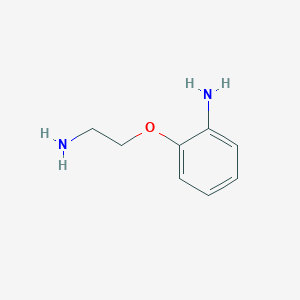

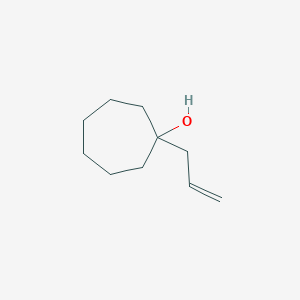
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
